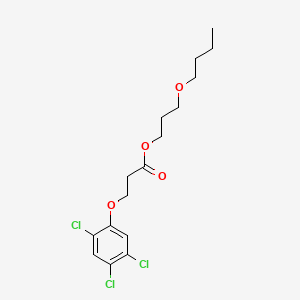
3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate: is an organic compound with the molecular formula C16H21Cl3O4 and a molecular weight of 383.695 g/mol . It is known for its applications in various fields, including agriculture and chemical research. The compound is characterized by its three chlorine atoms attached to the phenoxy group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 3-(2,4,5-trichlorophenoxy)propanoic acid with 3-butoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxypropyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the ester functional group, converting it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable reagent in organic synthesis .
Biology and Medicine: The compound has been studied for its potential biological activities, including its effects on certain enzymes and receptors. It is also used in the development of pharmaceuticals and agrochemicals .
Industry: In the agricultural industry, this compound is used as a herbicide. Its ability to control broadleaf weeds makes it an important component in weed management programs .
Mechanism of Action
The mechanism of action of 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxy group can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of metabolic pathways in plants, making it effective as a herbicide .
Comparison with Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop (MCPP)
Comparison: 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate is unique due to its butoxypropyl ester group, which enhances its solubility and effectiveness compared to similar compounds like 2,4-D and 2,4,5-T. The presence of three chlorine atoms on the phenoxy group also contributes to its distinct chemical properties and biological activities .
Properties
CAS No. |
6047-17-2 |
|---|---|
Molecular Formula |
C16H21Cl3O4 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C16H21Cl3O4/c1-2-3-6-21-7-4-8-23-16(20)5-9-22-15-11-13(18)12(17)10-14(15)19/h10-11H,2-9H2,1H3 |
InChI Key |
UFYGEGSDUCLKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCOC(=O)CCOC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
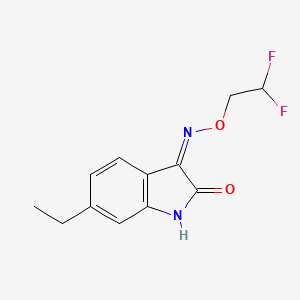
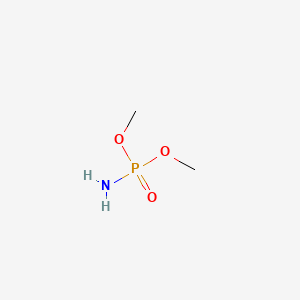
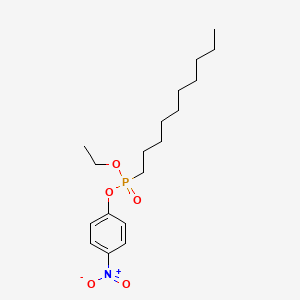

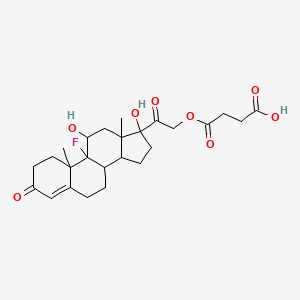
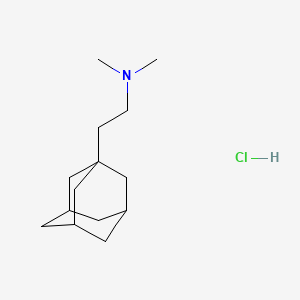
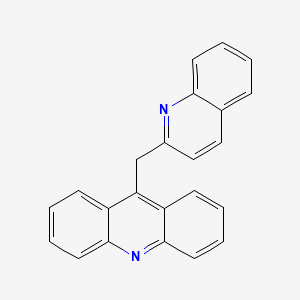
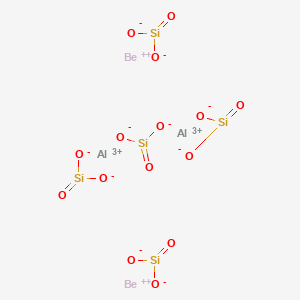
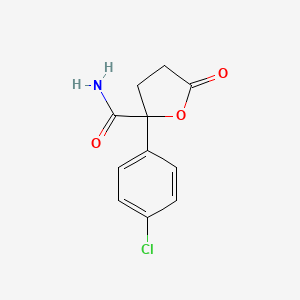
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
